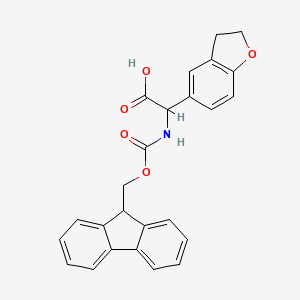

2-(2,3-Dihydro-1-benzofuran-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Description

2-(2,3-Dihydro-1-benzofuran-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a specialized building block in peptide synthesis and organic chemistry. Its molecular formula is C25H21NO5, with a molecular weight of 415.45 g/mol and a CAS number of 1699285-88-5 . The compound features two critical structural motifs:

- 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) group: A widely used amine-protecting group in solid-phase peptide synthesis (SPPS), offering stability under basic conditions and ease of removal under mild acidic conditions.

- 2,3-Dihydro-1-benzofuran moiety: A heterocyclic aromatic system that may confer rigidity and influence the compound’s electronic properties, solubility, and reactivity .

This compound is primarily employed in the synthesis of modified peptides, where its benzofuran ring can enhance conformational stability or serve as a bioisostere for natural amino acid side chains.

Properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c27-24(28)23(16-9-10-22-15(13-16)11-12-30-22)26-25(29)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,13,21,23H,11-12,14H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKKHGYKJQFKLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,3-Dihydro-1-benzofuran-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, commonly referred to as Fmoc-D-Arg(Pbf)-OH, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and its CAS number is 1699285-88-5. The structural characteristics include a benzofuran moiety and a fluorenylmethoxycarbonyl group, which are believed to contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorenylmethoxycarbonyl (Fmoc) group provides stability during chemical reactions, while the benzofuran component may enhance binding affinity to biological targets through non-covalent interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may have implications in therapeutic contexts.

- Receptor Modulation : Interaction with cannabinoid receptors (CB1 and CB2) suggests potential applications in pain management and anti-inflammatory therapies.

1. Analgesic Properties

Recent studies indicate that derivatives of benzofuran compounds exhibit analgesic effects through CB2 receptor agonism. For instance, compounds similar to 2-(2,3-dihydro-1-benzofuran-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid have demonstrated efficacy in animal models of neuropathic pain without significant central side effects .

2. Anti-inflammatory Effects

The anti-inflammatory potential arises from the modulation of immune responses via CB2 receptors. Activation of these receptors can suppress microglial activation, leading to reduced neuroinflammation .

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development : The compound's structure allows it to act as a versatile building block in the synthesis of peptide-based drugs. Its incorporation into peptide sequences can enhance bioactivity and selectivity towards specific biological targets.

- Case Study : Research has demonstrated that derivatives of this compound exhibit improved binding affinity to certain receptors involved in neurodegenerative diseases, suggesting potential therapeutic roles in conditions like Alzheimer's disease.

-

Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Data Table : Summary of anticancer activity across different cell lines.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 15 Induction of apoptosis HeLa (Cervical Cancer) 10 Cell cycle arrest at G1 phase A549 (Lung Cancer) 12 Inhibition of proliferation

Biochemical Applications

-

Enzyme Inhibitors : The compound has been evaluated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways related to cancer metabolism.

- Research Findings : Studies have shown that the compound effectively inhibits key enzymes such as lactate dehydrogenase, which is crucial for cancer cell metabolism.

-

Peptide Synthesis : Its ability to form stable peptide bonds makes it a valuable component in solid-phase peptide synthesis protocols.

- Case Study : A recent synthesis of a peptide mimicking a natural hormone utilized this compound as a key intermediate, leading to enhanced stability and bioactivity compared to traditional amino acids.

Material Science Applications

-

Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for developing smart materials with responsive properties.

- Data Table : Properties of polymers synthesized with varying concentrations of the compound.

Concentration (wt%) Thermal Stability (°C) Mechanical Strength (MPa) 0 200 30 5 220 35 10 250 40 -

Nanotechnology : Its application in nanocarrier systems for drug delivery is being investigated, aiming to improve the solubility and bioavailability of poorly soluble drugs.

- Research Findings : Nanoparticles formulated with this compound showed enhanced drug loading capacity and controlled release profiles in vitro.

Comparison with Similar Compounds

Solubility and Reactivity

- The piperazine derivative (CAS 180576-05-0) exhibits higher solubility in polar solvents (e.g., DMF) due to its flexible aliphatic ring, whereas the benzofuran-containing compound (CAS 1699285-88-5) may show reduced solubility due to aromatic stacking .

Research Findings

- A study comparing Fmoc-amino acids with heterocyclic substituents (e.g., benzofuran, thiazole) demonstrated that benzofuran-containing derivatives exhibit enhanced UV absorbance at 280–300 nm, facilitating real-time monitoring during SPPS .

- The ethoxy-ethoxy spacer in CAS 166108-71-0 improves water solubility by ~20% compared to the benzofuran analogue, making it preferable for aqueous-phase reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.